2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
Overview
Description
2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of an anilino group at position 2, a benzyl group at position 5, and a methyl group at position 6, along with a ketone functional group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, benzyl bromide, and a methylated pyrimidine precursor.
Formation of Anilino Group: The aniline derivative reacts with the pyrimidine precursor under basic conditions to form the anilino group at position 2.
Benzylation: Benzyl bromide is introduced to the reaction mixture, leading to the formation of the benzyl group at position 5 through a nucleophilic substitution reaction.
Methylation: The methyl group at position 6 is introduced via a methylation reaction using a suitable methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Products may include hydroxylated derivatives or compounds with additional oxygen-containing functional groups.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives with different functional groups attached to the aromatic or pyrimidine rings.
Scientific Research Applications
2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This can lead to the disruption of cellular processes in pathogens or cancer cells.
Chemical Reactions: As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-anilino-5-phenylpyrimidin-4(3H)-one: Similar structure but lacks the benzyl and methyl groups.
2-anilino-6-methylpyrimidin-4(3H)-one: Similar structure but lacks the benzyl group.
5-benzyl-6-methylpyrimidin-4(3H)-one: Similar structure but lacks the anilino group.
Uniqueness
2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-anilino-5-benzyl-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-16(12-14-8-4-2-5-9-14)17(22)21-18(19-13)20-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H2,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLHMSXJVRABLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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